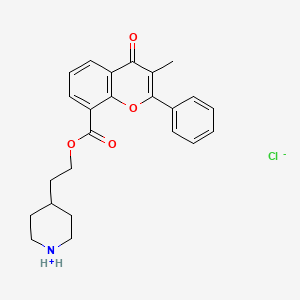

Flavoxate hydrochloride

Descripción general

Descripción

El clorhidrato de flavoxato es un agente espasmolítico sintético del tracto urinario. Se utiliza principalmente para el alivio sintomático de las afecciones asociadas con la falta de control muscular en la vejiga, como la disuria, la urgencia y la nicturia . Este compuesto actúa como un antagonista muscarínico y tiene efectos relajantes directos sobre el músculo liso .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

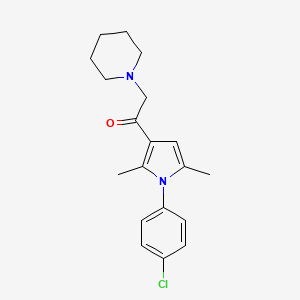

El clorhidrato de flavoxato se sintetiza a través de una serie de reacciones químicas. Un método común implica la reacción de 3-metilflavonato-8-carboxilato de 2-piperidinoetilo con ácido clorhídrico para formar clorhidrato de flavoxato . El proceso generalmente implica calentar los reactivos en un disolvente adecuado, seguido de pasos de purificación para aislar el producto deseado .

Métodos de producción industrial

En entornos industriales, el clorhidrato de flavoxato se produce utilizando formulaciones de liberación controlada o extendida. Estas formulaciones se preparan mezclando preparaciones de flavoxato de disolución rápida y lenta en proporciones específicas . El proceso de producción implica el uso de tabletas bicapa, multicapa, minitabletas multirevestidas o gránulos rellenos en cápsulas con un perfil de liberación bifásico del fármaco .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de flavoxato sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, hidróxido de sodio y varios disolventes como el tolueno . Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para garantizar que se obtenga el producto deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del clorhidrato de flavoxato, que pueden tener diferentes propiedades farmacológicas y aplicaciones .

Aplicaciones Científicas De Investigación

El clorhidrato de flavoxato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El clorhidrato de flavoxato ejerce sus efectos actuando como un antagonista competitivo del receptor muscarínico . Relaja el músculo liso en el tracto urinario, proporcionando alivio de los síntomas como la disuria, la urgencia y la nicturia . El mecanismo de acción exacto no se comprende completamente, pero puede implicar actividad anestésica local y efectos relajantes directos sobre el músculo liso .

Comparación Con Compuestos Similares

Compuestos similares

Algunos compuestos similares al clorhidrato de flavoxato incluyen:

Oxibutinina: Otro antagonista muscarínico utilizado para el tratamiento de la vejiga hiperactiva.

Myrbetriq (mirabegron): Un agonista del receptor β3-adrenérgico utilizado para el tratamiento de la vejiga hiperactiva.

Unicidad

El clorhidrato de flavoxato es único en su acción dual como antagonista muscarínico y relajante muscular liso directo . Esta combinación de propiedades lo hace particularmente efectivo para el alivio sintomático de los espasmos de la vejiga urinaria y las afecciones relacionadas .

Propiedades

IUPAC Name |

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEVKNFZUQEERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047784 | |

| Record name | Flavoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-88-2 | |

| Record name | Flavoxate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavoxate hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavoxate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVOXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C05J6089W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

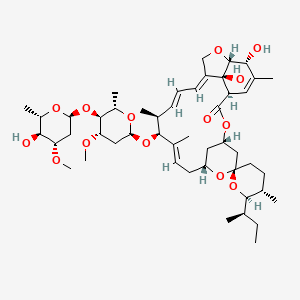

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

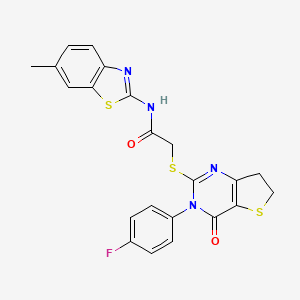

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

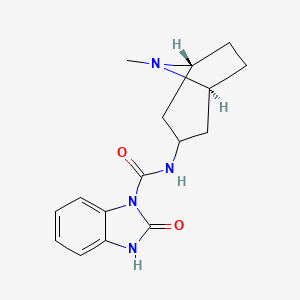

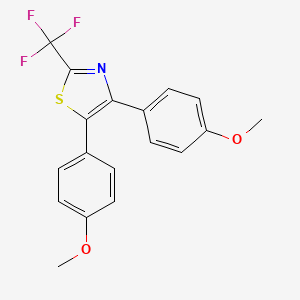

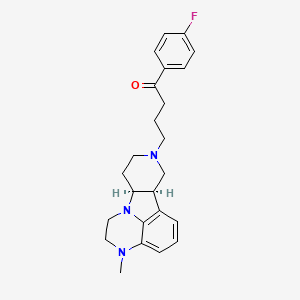

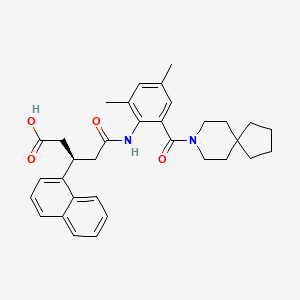

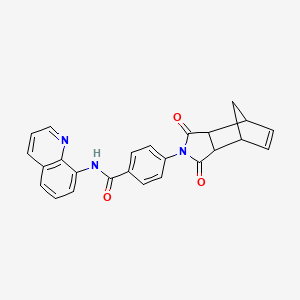

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Flavoxate hydrochloride?

A1: this compound is classified as a smooth muscle antispasmodic with a direct relaxant effect on smooth muscle cells, particularly in the urinary tract. [, , , ] While it possesses some anticholinergic properties, research suggests its primary action is not solely mediated through acetylcholine antagonism. [, , ]

Q2: How does this compound affect gastrointestinal motility?

A2: Studies in anesthetized dogs demonstrated an initial inhibition of gastrointestinal motility followed by a marked acceleration after intravenous administration of this compound (10 mg/kg). This biphasic response suggests a complex interplay of direct smooth muscle effects and modulation of the autonomic nervous system. []

Q3: Is there evidence that this compound influences the sympathetic nervous system?

A3: Yes, animal studies indicate that this compound can modulate the sympathetic nervous system. Research showed a differentiated response in sympathetic outflow, decreasing cutaneous and cardiac sympathetic activity while simultaneously increasing splanchnic activity. This suggests an influence on the central integration of sympathetic responses. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C24H25NO4 • HCl, and its molecular weight is 427.93 g/mol. [, ]

Q5: What analytical techniques are commonly used to quantify this compound?

A5: Several analytical techniques have been employed to quantify this compound in various matrices. These include:

- High-Performance Liquid Chromatography (HPLC): This method allows for the separation and quantification of this compound and its potential degradation products. Various HPLC methods utilizing different stationary phases (e.g., C18, CN) and mobile phase compositions have been reported. [, , , , , ]

- UV Spectrophotometry: This technique exploits the UV absorbance properties of this compound for quantification, particularly in pharmaceutical formulations. Both absorption ratio and second derivative spectrophotometric methods have been developed. [, , ]

- Spectrofluorimetry: While this compound itself does not fluoresce significantly, its main active metabolite, 3-methylflavone-8-carboxylic acid, exhibits native fluorescence detectable in human urine samples. []

- Voltammetry: Electrochemical methods using mercury electrodes, including DC polarography, differential pulse polarography, and stripping voltammetry, have demonstrated high sensitivity in quantifying this compound. []

Q6: How stable is this compound under different storage conditions?

A6: Studies evaluating the stability of this compound under various stress conditions have been conducted:

- Acidic, Alkaline, Oxidative, Photolytic, and Thermal Degradation: Research has shown that this compound undergoes degradation under these conditions, highlighting the need for proper formulation and storage. [, , ]

- Stability Indicating Methods: Several validated RP-HPLC methods have been developed to assess the stability of this compound in various formulations, ensuring the quality and efficacy of the drug product. [, ]

Q7: What is known about the pharmacokinetic profile of this compound?

A7: While detailed pharmacokinetic data is limited in the provided research, studies suggest this compound is metabolized to 3-methylflavone-8-carboxylic acid as its primary active metabolite, detectable in human urine. [, ] A sensitive RP-HPLC method has been developed for the simultaneous determination of this compound and Ofloxacin in human plasma, paving the way for more detailed pharmacokinetic investigations. []

Q8: What are the primary clinical applications of this compound?

A8: this compound is primarily used for the symptomatic relief of urinary tract disorders characterized by smooth muscle spasms, including:

- Urge Incontinence: Studies have demonstrated its efficacy in reducing urgency and frequency of urination in patients with urge incontinence. [, , , ]

- Overactive Bladder: this compound has shown beneficial effects in managing symptoms associated with overactive bladder, such as urgency, frequency, and urge incontinence. [, ]

- Benign Prostatic Hyperplasia (BPH): In BPH patients experiencing inadequate relief from alpha1-adrenoceptor blockers, supplemental this compound administration significantly improved nocturia and quality of life measures. []

Q9: What is the evidence for the efficacy of this compound compared to other treatments?

A9: Several studies have compared the efficacy and tolerability of this compound to other treatments for urinary tract disorders:

- Comparison to Placebo: In a double-blind trial, this compound at dosages of 600 mg/day and 1200 mg/day demonstrated statistically significant improvements in urodynamic parameters and symptom relief compared to placebo in patients with unstable bladder. []

- Comparison to Other Antispasmodics: In a comparative study, this compound showed comparable efficacy to Trospium chloride in reducing cystospasm following prostatic or bladder surgery. [] Additionally, this compound exhibited a similar increase in bladder capacity as oxybutynin and propantheline in both sham-operated and spinal cord injured rats. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.